molecular formula C16H29N3O3 B2716462 N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide CAS No. 952976-29-3

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide

Cat. No.: B2716462
CAS No.: 952976-29-3
M. Wt: 311.426
InChI Key: CSLYSRZEYUKYOD-UHFFFAOYSA-N
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Description

“N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The compound also features an oxalamide group, which is a type of amide and is often involved in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure, including stereochemistry. Some general predictions can be made based on its functional groups. For example, it’s likely to have a relatively high boiling point due to the presence of the amide group, and it may have solubility in both polar and non-polar solvents due to the mix of polar (amide) and non-polar (alkyl) groups .

Scientific Research Applications

Orexin-1 Receptor Antagonism and Stress-Induced Hyperarousal

Research into the role of orexin-1 receptor (OX1R) antagonism in stress-induced hyperarousal has shown promising results. A study by Bonaventure et al. (2015) demonstrated that a selective OX1R antagonist could prevent the prolongation of sleep onset in a rat model of psychological stress, suggesting its potential in treating various psychiatric disorders associated with stress or hyperarousal states.

Novel Synthetic Approaches in Chemistry

In the field of synthetic chemistry, Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from specific precursors. This methodology provides a new, efficient formula for synthesizing both anthranilic acid derivatives and oxalamides.

Serotonin 5-HT1A Receptor-Biased Agonists

Another area of interest is the development of serotonin 5-HT1A receptor-biased agonists. Sniecikowska et al. (2020) discovered novel derivatives that selectively target various signaling pathways of this receptor. This has the potential to lead to drug candidates for central nervous system pathologies with enhanced therapeutic activity and reduced side effects.

Antidepressant Drug Candidates

In the search for effective antidepressants, Sniecikowska et al. (2019) synthesized novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors. These compounds have shown robust antidepressant-like activity in preliminary studies, suggesting their potential as promising antidepressant drug candidates.

Photopolymerization Processes

In materials science, Guillaneuf et al. (2010) explored the use of a new alkoxyamine for photopolymerization processes. This compound showed the potential to be used as a photoiniferter, broadening the scope of photopolymerization techniques.

Orexin-1 Receptor Mechanisms in Eating Disorders

Research by Piccoli et al. (2012) highlighted the role of OX1R mechanisms in binge eating. Their findings indicate that selective antagonism at OX1R could be a novel pharmacological treatment for eating disorders with a compulsive component.

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without specific information about what this compound is intended to do, it’s impossible to predict its mechanism of action .

Properties

IUPAC Name

N'-[(1-cyclopentylpiperidin-4-yl)methyl]-N-(2-methoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O3/c1-22-11-8-17-15(20)16(21)18-12-13-6-9-19(10-7-13)14-4-2-3-5-14/h13-14H,2-12H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLYSRZEYUKYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1CCN(CC1)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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